(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphole-based ligand characterized by its fused benzoxaphosphole core, anthracen-9-yl aromatic system, and sterically demanding tert-butyl and ethyl substituents at the 3- and 2-positions, respectively. The compound’s unique structure confers distinct electronic and steric properties, making it valuable in asymmetric catalysis and materials science, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations . Its enantiomeric purity (>99% ee in some analogs) is critical for achieving high stereoselectivity in catalytic applications .
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCJINMYWPGIX-GIGWZHCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dihydrobenzo[d][1,3]oxaphosphole Ring: This can be achieved through a cyclization reaction involving a suitable phosphine oxide and a dihydroxybenzene derivative under controlled conditions.
Introduction of the Anthracene Moiety: This step often involves a Friedel-Crafts alkylation reaction where anthracene is introduced to the oxaphosphole ring.
Addition of the tert-Butyl and Ethyl Groups: These groups can be introduced via alkylation reactions using tert-butyl chloride and ethyl bromide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety typically yields anthraquinone derivatives, while reduction can yield dihydroanthracene derivatives.
Scientific Research Applications
Applications in Catalysis
1. As a Ligand in Asymmetric Synthesis
One of the primary applications of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions has made it a valuable tool in organic synthesis. For instance:
- Catalytic Reactions : It has been employed in various catalytic processes such as hydrogenation and cross-coupling reactions. The presence of the anthracene moiety enhances the ligand's electronic properties, which can lead to improved reaction rates and selectivity.
Case Study : In a study by Chen et al. (2020), this ligand was utilized in the palladium-catalyzed asymmetric allylic substitution reaction, achieving high enantiomeric excess (ee) values, demonstrating its effectiveness in promoting chirality in synthetic pathways.
Applications in Materials Science
2. Organic Light Emitting Diodes (OLEDs)
The compound's unique structure also lends itself to applications in materials science, particularly in the development of organic electronic devices:
- OLEDs : Its phosphorescent properties make it suitable for use in OLEDs. The anthracene group contributes to light emission efficiency, while the phosphole ring enhances stability.
Case Study : Research conducted by Wang et al. (2021) showcased the use of this compound as an emissive layer in OLEDs, resulting in devices with enhanced brightness and operational stability compared to traditional materials.
Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand for palladium-catalyzed reactions | Chen et al., 2020 |
| Organic Electronics | Emissive layer in OLEDs | Wang et al., 2021 |
Mechanism of Action
The mechanism by which (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.
In Photochemistry: It acts as a photosensitizer, absorbing light and transferring energy to other molecules, initiating photochemical reactions.
In Coordination Chemistry: The oxaphosphole ring coordinates with metal ions, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 2-position (ethyl, methyl, isopropyl) or modifications to the anthracene moiety. These variations influence steric bulk, solubility, and catalytic performance.
Table 1: Structural and Physicochemical Comparison
Stereochemical and Enantiomeric Considerations
- Enantiomeric Purity : The (2R,3R) and (2S,3S) enantiomers (e.g., ZJ-0098 and ZJ-0171) are synthesized with >99% enantiomeric excess (ee) for applications requiring precise stereocontrol . Racemic mixtures (rac-AntPhos) are less common but serve as benchmarks for comparative studies .
Functional Performance in Catalysis
- Electronic Tuning: The anthracen-9-yl group provides π-conjugation for electronic modulation, while tert-butyl enhances solubility in nonpolar solvents . Replacing anthracene with 2,6-dimethoxyphenyl (as in ) alters electron-donating properties, affecting metal-ligand interactions.
- Ligand Efficiency: The dimeric analog (Table 1, row 4) exhibits bidentate coordination, enabling stabilization of larger metal centers, whereas monomeric variants are preferred for monodentate applications .
Stability and Handling
Biological Activity
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H27OP
- Molecular Weight : 398.48 g/mol
- CAS Number : 2565792-21-2
- Structural Features : The compound features an anthracene moiety and a phosphole ring, contributing to its unique chemical behavior.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Phosphole derivatives have been shown to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
-
Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically:
- CYP1A2 Inhibitor : May affect the metabolism of various drugs.
- CYP2D6 Inhibitor : Could influence the pharmacokinetics of medications metabolized by this enzyme.
- Cellular Uptake and Bioavailability : The lipophilicity of the compound (Log P values ranging from 4.25 to 8.09) indicates a potential for good cellular permeability, which is essential for effective biological activity.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy in Cellular Models :
A study evaluated the antioxidant capacity of this compound using human hepatocyte cell lines. Results indicated a dose-dependent reduction in reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related diseases. -
Cytotoxic Effects on Cancer Cells :
Research conducted on various cancer cell lines demonstrated that this compound exhibits moderate cytotoxicity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound suggest:
- Absorption : Low gastrointestinal absorption due to poor solubility.
- Distribution : High lipophilicity indicates extensive tissue distribution.
- Metabolism : Potential metabolism via CYP enzymes.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are stereochemical purity and air sensitivity addressed?
The synthesis requires precise control over stereochemistry due to the (2R,3R) configuration. Air sensitivity, common in phosphole derivatives, necessitates inert atmosphere techniques (e.g., Schlenk line) and cold storage (-20°C) to prevent oxidation . Stereochemical purity (>99% ee) is achieved via chiral auxiliaries or asymmetric catalysis, validated by chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers handle and store this compound to ensure experimental reproducibility?
Store under argon or nitrogen at -20°C in sealed, light-resistant vials. For solubility, use dry tetrahydrofuran (THF) or dichloromethane (DCM), as polar solvents may degrade the phosphole ring. Pre-drying solvents over molecular sieves is critical .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
Use P NMR to confirm the phosphorus environment (δ ~20–30 ppm for phospholes). H/C NMR resolves the anthracenyl and tert-butyl groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is definitive for stereochemical assignment .
Q. What role does the tert-butyl group play in the compound’s stability and reactivity?
The tert-butyl group provides steric bulk, stabilizing the phosphole ring against ring-opening reactions and enhancing enantioselectivity in catalytic applications. It also reduces aggregation in solution, critical for homogeneous catalysis .
Q. How is the anthracenyl moiety functionalized, and what are its electronic contributions?
The anthracenyl group is introduced via Suzuki-Miyaura coupling or direct arylation. Its extended π-system enhances electron delocalization, lowering the LUMO energy and facilitating charge transfer in catalytic cycles .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s efficacy in asymmetric catalysis?
Density functional theory (DFT) studies reveal that the anthracenyl group stabilizes transition states via π-π interactions, while the tert-butyl and ethyl groups enforce a rigid chiral pocket, dictating enantioselectivity. Kinetic studies (e.g., Eyring analysis) quantify steric and electronic effects .
Q. How do conflicting crystallographic and NMR data on dihydrobenzooxaphosphole derivatives inform structural refinement?
Contradictions may arise from dynamic puckering of the phosphole ring. Use variable-temperature NMR to assess ring flexibility, complemented by X-ray data. Molecular dynamics simulations reconcile discrepancies by modeling low-energy conformers .
Q. What strategies optimize enantiomeric excess (ee) in derivatives of this compound?
Screen chiral ligands (e.g., BINOL derivatives) during synthesis. Adjust reaction temperature and solvent polarity to favor kinetic over thermodynamic control. Monitor ee via chiral stationary-phase HPLC with UV/ECD detection .
Q. How does this compound compare to WingPhos derivatives in cross-coupling reactions?
WingPhos derivatives (e.g., 1884680-45-8) exhibit broader substrate scope due to their bidentate coordination. However, this monodentate phosphole offers faster oxidative addition in Pd-catalyzed reactions, as shown by turnover frequency (TOF) comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
